molecular formula C12H15N3O4 B1623312 N'-(2,2-dimethylpropanoyl)-3-nitrobenzohydrazide CAS No. 261623-52-3

N'-(2,2-dimethylpropanoyl)-3-nitrobenzohydrazide

Cat. No.: B1623312
CAS No.: 261623-52-3
M. Wt: 265.26 g/mol
InChI Key: CXGPRNULUWXPGV-UHFFFAOYSA-N
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Description

N’-(2,2-dimethylpropanoyl)-3-nitrobenzohydrazide is a chemical compound with a complex structure that includes a nitrobenzene ring and a hydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,2-dimethylpropanoyl)-3-nitrobenzohydrazide typically involves the reaction of 3-nitrobenzoic acid with 2,2-dimethylpropanoyl chloride in the presence of a base, such as pyridine, to form the corresponding acyl chloride. This intermediate is then reacted with hydrazine hydrate to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or other purification techniques.

Chemical Reactions Analysis

Types of Reactions

N’-(2,2-dimethylpropanoyl)-3-nitrobenzohydrazide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas with palladium on carbon, or chemical reducing agents like tin(II) chloride.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate nucleophilic substitution.

Major Products Formed

    Reduction: The major product of the reduction of the nitro group is the corresponding amine derivative.

    Substitution: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.

Scientific Research Applications

N’-(2,2-dimethylpropanoyl)-3-nitrobenzohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-(2,2-dimethylpropanoyl)-3-nitrobenzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the hydrazide group can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2-dimethylpropanoyl)-3-nitrobenzamide
  • N-(2,2-dimethylpropanoyl)-3-aminobenzohydrazide
  • N-(2,2-dimethylpropanoyl)-3-nitrobenzoic acid

Uniqueness

N’-(2,2-dimethylpropanoyl)-3-nitrobenzohydrazide is unique due to the presence of both a nitro group and a hydrazide group in its structure. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .

Properties

IUPAC Name

N'-(2,2-dimethylpropanoyl)-3-nitrobenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O4/c1-12(2,3)11(17)14-13-10(16)8-5-4-6-9(7-8)15(18)19/h4-7H,1-3H3,(H,13,16)(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXGPRNULUWXPGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NNC(=O)C1=CC(=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60397024
Record name N'-(2,2-dimethylpropanoyl)-3-nitrobenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261623-52-3
Record name N'-(2,2-dimethylpropanoyl)-3-nitrobenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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